1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound or its analogs has been reported in a study . The study optimized a TNF-α inhibitor, EJMC-1, by shape screen and rational design. The most potent compound was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .
Molecular Structure Analysis
The molecular structure of this compound is based on the indole scaffold, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, making them interesting for researchers to synthesize a variety of indole derivatives .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Dibenzo[e,g]isoindol-1-ones via Scholl-Type Oxidative Cyclization Reactions : This study outlines a flexible synthesis method for dibenzo[e,g]isoindol-1-ones, which are simplified analogues of biological indolocarbazoles with a wide range of biological activities. The method involves tetramic acid sulfonates and uses mild Scholl-type oxidative cyclizations, indicating potential pathways for synthesizing complex sulfonamide derivatives (van Loon et al., 2014).
Ultrasound-Assisted Synthesis and Antioxidant Activity of 3-Selanyl-1H-indole and 3-Selanylimidazo[1,2-a]pyridine Derivatives : This research presents a rapid method for synthesizing organoselenium compounds with demonstrated antioxidant activity, suggesting the importance of novel synthesis methods in developing biologically active molecules (Vieira et al., 2017).
Recent Advances on Biological Active Sulfonamide based Hybrid Compounds : The review highlights the design and development of sulfonamide hybrids with various biological activities, including antibacterial and antitumor effects, underscoring the versatility of sulfonamide compounds in medicinal chemistry (Ghomashi et al., 2022).
Mechanistic Insights and Applications
Binding Study of p-Hydroxybenzoic Acid Esters to Bovine Serum Albumin : This study uses a sulfonamide derivative as a fluorescent probe for investigating the binding of compounds to proteins, demonstrating the utility of sulfonamide derivatives in biochemical assays (Jun et al., 1971).
Investigation of Tautomeric Behavior of Sulfonamide Derivatives : This research focuses on the tautomeric forms of sulfonamide derivatives, showing the relationship between molecular conformation and biological activity, important for understanding the pharmacological properties of complex sulfonamides (Erturk et al., 2016).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” may also interact with multiple targets in the body.
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “this compound” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” would depend on their specific biological activities.
Result of Action
The molecular and cellular effects of “this compound” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[631Given the wide range of biological activities of indole derivatives, these compounds could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-1-(pyridine-4-carbonyl)benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-21(2)27(25,26)16-7-6-15-17-13(16)4-3-5-14(17)19(24)22(15)18(23)12-8-10-20-11-9-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZHIBFJNRJNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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